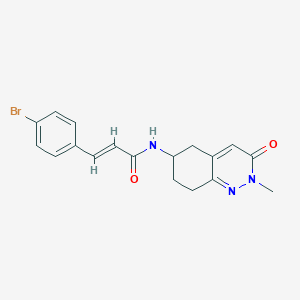

![molecular formula C18H20N2OS B2537334 2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 920117-98-2](/img/structure/B2537334.png)

2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene” is a complex organic compound. It contains a benzimidazole moiety, which is a class of heterocyclic compounds . Benzimidazoles are known for their wide range of bioactivities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene” is complex. It contains a benzimidazole ring fused to a benzene ring . The benzimidazole ring is substituted with a methyl group and a 2-ylthioethoxy group .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit potent antimicrobial activity . For instance, a series of novel 2/3 (1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides, and propionamides showed potent antimicrobial activity .

Anticancer Activity

The benzimidazole moiety has been associated with anticancer activity . Researchers have been exploring the potential of benzimidazole derivatives in cancer treatment .

Antiviral Activity

Benzimidazole derivatives have also been reported to have antiviral properties . This suggests that “2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene” could potentially be used in antiviral research.

Antiparasitic Activity

The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic (anti-parasitic) activity .

Antihypertensive Activity

Benzimidazole derivatives have been associated with antihypertensive activity . This suggests potential applications in the treatment of hypertension.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

N-Type Dopant for Organic Semiconductors

4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H), a compound similar to “2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene”, is a very successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents, and generally considered to be air stable .

Printable Electronics

The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic leads . This suggests potential applications in the field of printable electronics .

Future Directions

Benzimidazoles are a promising pharmacophore in medicinal chemistry . They have been used in the synthesis of various antibacterial and antifungal agents . Therefore, “2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene”, with its benzimidazole moiety, may have potential applications in medicinal chemistry.

properties

IUPAC Name |

2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-13-7-6-10-17(14(13)2)21-11-12-22-18-19-15-8-4-5-9-16(15)20(18)3/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIBNQOFUGGEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)

![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)